Cas no 2580237-57-4 (4-(2-{(benzyloxy)carbonylamino}acetamido)-3-hydroxy-3-methylbutanoic acid)

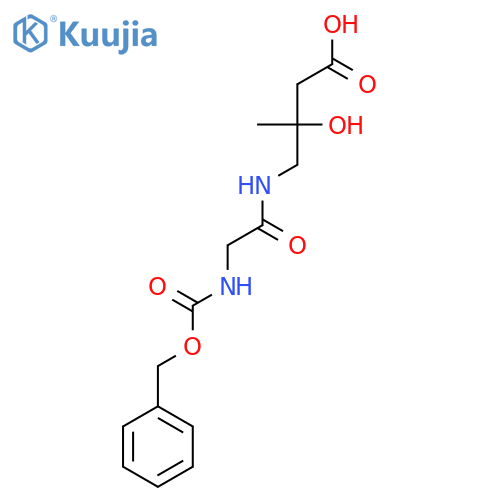

2580237-57-4 structure

商品名:4-(2-{(benzyloxy)carbonylamino}acetamido)-3-hydroxy-3-methylbutanoic acid

4-(2-{(benzyloxy)carbonylamino}acetamido)-3-hydroxy-3-methylbutanoic acid 化学的及び物理的性質

名前と識別子

-

- 4-(2-{[(benzyloxy)carbonyl]amino}acetamido)-3-hydroxy-3-methylbutanoic acid

- EN300-27725559

- 2580237-57-4

- 4-(2-{(benzyloxy)carbonylamino}acetamido)-3-hydroxy-3-methylbutanoic acid

-

- インチ: 1S/C15H20N2O6/c1-15(22,7-13(19)20)10-17-12(18)8-16-14(21)23-9-11-5-3-2-4-6-11/h2-6,22H,7-10H2,1H3,(H,16,21)(H,17,18)(H,19,20)

- InChIKey: LCHJPOACBZTUOT-UHFFFAOYSA-N

- ほほえんだ: OC(C)(CC(=O)O)CNC(CNC(=O)OCC1C=CC=CC=1)=O

計算された属性

- せいみつぶんしりょう: 324.13213636g/mol

- どういたいしつりょう: 324.13213636g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 6

- 重原子数: 23

- 回転可能化学結合数: 9

- 複雑さ: 422

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.2

- トポロジー分子極性表面積: 125Ų

4-(2-{(benzyloxy)carbonylamino}acetamido)-3-hydroxy-3-methylbutanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27725559-10g |

4-(2-{[(benzyloxy)carbonyl]amino}acetamido)-3-hydroxy-3-methylbutanoic acid |

2580237-57-4 | 10g |

$3622.0 | 2023-09-10 | ||

| Enamine | EN300-27725559-0.25g |

4-(2-{[(benzyloxy)carbonyl]amino}acetamido)-3-hydroxy-3-methylbutanoic acid |

2580237-57-4 | 95.0% | 0.25g |

$774.0 | 2025-03-20 | |

| Enamine | EN300-27725559-0.05g |

4-(2-{[(benzyloxy)carbonyl]amino}acetamido)-3-hydroxy-3-methylbutanoic acid |

2580237-57-4 | 95.0% | 0.05g |

$707.0 | 2025-03-20 | |

| Enamine | EN300-27725559-0.1g |

4-(2-{[(benzyloxy)carbonyl]amino}acetamido)-3-hydroxy-3-methylbutanoic acid |

2580237-57-4 | 95.0% | 0.1g |

$741.0 | 2025-03-20 | |

| Enamine | EN300-27725559-1.0g |

4-(2-{[(benzyloxy)carbonyl]amino}acetamido)-3-hydroxy-3-methylbutanoic acid |

2580237-57-4 | 95.0% | 1.0g |

$842.0 | 2025-03-20 | |

| Enamine | EN300-27725559-2.5g |

4-(2-{[(benzyloxy)carbonyl]amino}acetamido)-3-hydroxy-3-methylbutanoic acid |

2580237-57-4 | 95.0% | 2.5g |

$1650.0 | 2025-03-20 | |

| Enamine | EN300-27725559-5g |

4-(2-{[(benzyloxy)carbonyl]amino}acetamido)-3-hydroxy-3-methylbutanoic acid |

2580237-57-4 | 5g |

$2443.0 | 2023-09-10 | ||

| Enamine | EN300-27725559-5.0g |

4-(2-{[(benzyloxy)carbonyl]amino}acetamido)-3-hydroxy-3-methylbutanoic acid |

2580237-57-4 | 95.0% | 5.0g |

$2443.0 | 2025-03-20 | |

| Enamine | EN300-27725559-0.5g |

4-(2-{[(benzyloxy)carbonyl]amino}acetamido)-3-hydroxy-3-methylbutanoic acid |

2580237-57-4 | 95.0% | 0.5g |

$809.0 | 2025-03-20 | |

| Enamine | EN300-27725559-10.0g |

4-(2-{[(benzyloxy)carbonyl]amino}acetamido)-3-hydroxy-3-methylbutanoic acid |

2580237-57-4 | 95.0% | 10.0g |

$3622.0 | 2025-03-20 |

4-(2-{(benzyloxy)carbonylamino}acetamido)-3-hydroxy-3-methylbutanoic acid 関連文献

-

C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961

-

2. Book reviews

-

Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227

-

Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160

-

Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319

2580237-57-4 (4-(2-{(benzyloxy)carbonylamino}acetamido)-3-hydroxy-3-methylbutanoic acid) 関連製品

- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)

- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)

- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)

- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)

- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)

- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)

- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)

- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)

- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)

- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量